5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c26-19(18-11-15-10-16(25(27)28)7-8-17(15)30-18)22-21-24-23-20(29-21)14-6-5-12-3-1-2-4-13(12)9-14/h5-11H,1-4H2,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTYXGGHUNLBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H14N4O4S |
| Molecular Weight | 358.38 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C17H14N4O4S/c22-15(13-7-8-14(26-13)21(23)24)18-17-20-19-16(25-17)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,18,20,22) |
Anticancer Activity
Research has indicated that benzothiophene derivatives exhibit significant anticancer properties . A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable. Benzothiophene derivatives have been reported to inhibit leukotriene synthesis and exhibit dual inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), which are crucial targets in inflammatory pathways .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity . Similar benzothiophene derivatives have shown effectiveness against a range of bacteria and fungi, making them promising candidates for further exploration in antimicrobial therapy .
The mechanism of action for the biological activities of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the nitro group may enhance its electrophilicity, allowing it to form covalent bonds with nucleophilic sites in target proteins. Additionally, the oxadiazole moiety may contribute to its bioactivity by stabilizing interactions with biological macromolecules .
Study on Anticancer Activity
A recent study evaluated a series of benzothiophene derivatives including our compound against various cancer cell lines. The results indicated that compounds with the oxadiazole moiety exhibited IC50 values in the low micromolar range against breast and colon cancer cells. The study concluded that these compounds could serve as lead structures for developing novel anticancer agents .
In Vivo Studies
In vivo studies have shown that similar compounds exhibit significant anti-inflammatory effects in animal models of arthritis. These studies demonstrated reduced paw swelling and inflammation markers in treated groups compared to controls, indicating a strong therapeutic potential for inflammatory diseases .
Chemical Reactions Analysis
Reduction of Nitro Group
The nitro group at position 5 of the benzothiophene ring can undergo selective reduction under catalytic hydrogenation or using reducing agents like Sn/HCl or Fe/HCl.
-
Reaction Example :
This reaction is critical for generating amine intermediates, which are valuable for further derivatization (e.g., coupling with electrophiles) .
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂/Pd-C, MeOH, 25°C, 6 hrs | 5-aminobenzothiophene derivative | 85–92% |
Hydrolysis of Carboxamide
The carboxamide group at position 2 of the benzothiophene can undergo acidic or basic hydrolysis to yield carboxylic acid derivatives.
-
Reaction Pathway :
Hydrolysis is pH-dependent, with basic conditions favoring faster cleavage.
| Reagent | Conditions | Product |
|---|---|---|
| 6M HCl | Reflux, 4 hrs | 2-Carboxylic acid |
| NaOH (10%) | 80°C, 2 hrs | 2-Carboxylate salt |
Nucleophilic Substitution at Oxadiazole Ring
The 1,3,4-oxadiazole ring is electron-deficient, making it susceptible to nucleophilic attack at the C-2 position. Substitutions with amines, thiols, or alcohols have been reported in similar compounds .
-
Example Reaction :
This reaction is facilitated by polar aprotic solvents like DMF at elevated temperatures.
| Nucleophile | Conditions | Application |
|---|---|---|
| Piperidine | DMF, 100°C, 12 hrs | Bioactive analogs |
| Thiophenol | K₂CO₃, DMSO, 80°C | Sulfur-containing derivatives |
Electrophilic Aromatic Substitution
The benzothiophene and tetrahydronaphthalenyl moieties can undergo electrophilic substitutions, such as nitration or halogenation, though steric hindrance from the oxadiazole group may limit reactivity at certain positions .
-
Nitration :
Directed by the electron-withdrawing nitro group, further nitration occurs at the meta position relative to existing substituents.
| Reagent | Site of Substitution | Outcome |
|---|---|---|
| HNO₃/H₂SO₄ | C-4 of benzothiophene | Dinitro derivative |
Oxidation Reactions
The sulfur atom in the benzothiophene ring can be oxidized to sulfoxide or sulfone derivatives under controlled conditions.
-
Example :
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 8 hrs | Sulfone derivative |
Stability Under Physiological Conditions
The compound’s stability in aqueous environments (pH 7.4, 37°C) is critical for pharmaceutical applications. Degradation pathways include:
-
Hydrolysis of oxadiazole : Ring opening to form thiosemicarbazide derivatives.
-
Oxidation of tetrahydronaphthalene : Formation of naphthoquinone under oxidative stress.
Key Research Findings:
Q & A
Q. What are the key synthetic routes for 5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide, and what reaction conditions are critical for its formation?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Protection of hydroxyl groups : Use of 3,4-dihydro-2H-pyran (DHP) and pyridinium p-toluenesulfonate (PPTS) in dry dichloromethane to protect reactive sites (e.g., alcohols) .
- Reduction steps : Employing lithium aluminum hydride (LAH) in tetrahydrofuran (THF) under ice-salt bath conditions to reduce esters or other functional groups .
- Oxadiazole ring formation : Utilizing hydrazide precursors with dehydrating agents like phosphorus oxychloride (POCl₃) or carbodiimides, as seen in analogous 1,3,4-oxadiazole syntheses .
- Critical conditions include anhydrous solvents, controlled temperature, and catalytic systems (e.g., copper sulfate/sodium ascorbate for click chemistry in triazole formation) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., tetrahydronaphthalene protons at δ 1.5–2.8 ppm; oxadiazole carbons at δ 160–170 ppm) .
- IR spectroscopy : Identify functional groups (e.g., nitro groups at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Chromatography : HPLC or GC-MS to verify purity (>99%) and detect byproducts .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility screening : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane, ethyl acetate) to identify optimal reaction media .
- Stability assessment :
- Conduct accelerated degradation studies under varying pH, temperature, and light exposure.
- Monitor via UV-Vis or NMR for decomposition products (e.g., nitro group reduction or oxadiazole ring cleavage) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates .
- Cellular viability tests : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding modes to targets like tubulin or DNA topoisomerases .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of nitro compound vapors .
- Waste disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional guidelines for halogenated waste .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer :
- Catalyst screening : Compare LAH vs. NaBH₄ for reduction efficiency .
- Solvent optimization : Test aprotic solvents (DMF, acetonitrile) for oxadiazole cyclization .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity in heterocycle formation .
Q. How should contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
- DFT calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to validate assignments .
- 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous protons/carbons .
Q. What computational methods are suitable for studying its reactivity or binding mechanisms?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Explore ligand-protein interactions over timeframes >100 ns using GROMACS .
- Density functional theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites for derivatization .
- COMSOL Multiphysics : Model diffusion and reaction kinetics in heterogeneous systems .
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents on the benzothiophene or tetrahydronaphthalene moieties .
- Principal component analysis (PCA) : Corrogate physicochemical properties (logP, polar surface area) with bioactivity data .
Q. What experimental designs address tautomeric equilibria (e.g., thione-thiol tautomerism) in related oxadiazoles?
- Methodological Answer :
- UV-Vis titration : Monitor absorbance shifts in solvents of varying polarity to detect tautomeric forms .
- X-ray crystallography : Resolve solid-state structures to confirm dominant tautomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
